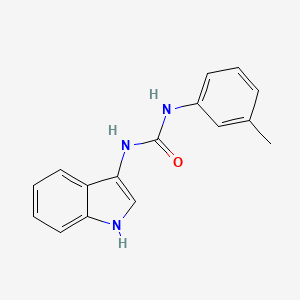

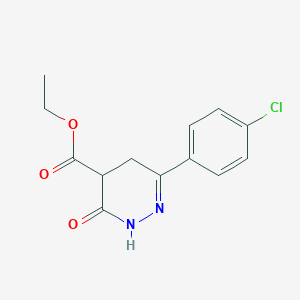

1-(1H-indol-3-yl)-3-(m-tolyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(1H-indol-3-yl)-3-(m-tolyl)urea, also known as Indolyl-3-m-tolylurea (IMTU), is a chemical compound that has been extensively studied for its potential therapeutic applications. IMTU has been found to possess a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.

Aplicaciones Científicas De Investigación

Osmolyte Studies

1-(1H-indol-3-yl)-3-(m-tolyl)urea, as a urea derivative, has relevance in studies related to osmolytes. Osmolytes are small molecules that organisms use to maintain cell volume under stress. Urea, a known denaturant, is used in combination with stabilizers like methylamines by marine organisms. This unique combination and its effects have been studied in depth (Lin & Timasheff, 1994).

Spectroscopic Analysis

The compound has been used in vibrational and electronic investigations. Its nonlinear optic (NLO) and frontier molecular orbital (FMO) properties were analyzed using density functional theory, providing insights into its structural and electronic characteristics (Çatıkkaş, Aktan, & Yalçın, 2016).

Synthesis and Structural Analysis

Indole derivatives, including 1-(1H-indol-3-yl)-3-(m-tolyl)urea, have been synthesized and analyzed for their structural properties. X-ray diffraction and DFT studies have been conducted to understand their bond angles, lengths, and potential applications in various fields, including nonlinear optics (Tariq et al., 2020).

Cytoprotectants in Stress

Organic osmolytes, including urea derivatives, are studied for their role in protecting cells under high osmolarity and other stresses. These compounds, such as 1-(1H-indol-3-yl)-3-(m-tolyl)urea, play a role in stabilizing macromolecules and counteracting various environmental perturbants (Yancey, 2005).

Enzyme Catalysis Studies

Urea derivatives have been used in studies focusing on enzyme catalysis. For instance, their interaction with urease, an enzyme that catalyzes the hydrolysis of urea, has been of significant interest. Understanding this interaction is crucial for applications in agriculture and medicine, such as in the development of urease inhibitors (Benini et al., 1999).

Inhibition and Medicinal Chemistry

The compound has been involved in the study of 5-HT reuptake inhibitors with 5-HT(1B/1D) antagonistic activities, highlighting its potential application in developing antidepressants (Matzen et al., 2000).

Conformational Analysis in Chemistry

The compound's role in the synthesis of polycyclic indole skeletons, particularly in gold-catalyzed reactions, has been explored. These studies contribute to our understanding of complex molecular structures and their synthetic pathways (Wang et al., 2014).

Propiedades

IUPAC Name |

1-(1H-indol-3-yl)-3-(3-methylphenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c1-11-5-4-6-12(9-11)18-16(20)19-15-10-17-14-8-3-2-7-13(14)15/h2-10,17H,1H3,(H2,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQWIYLNMEPWVOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)NC2=CNC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1H-indol-3-yl)-3-(m-tolyl)urea | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2857883.png)

![2-phenyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)butanamide](/img/structure/B2857885.png)

![2-[5-(Aminomethyl)oxolan-3-yl]acetamide;hydrochloride](/img/structure/B2857889.png)

![9-(3-chloro-2-methylphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2857892.png)

![Prop-2-enyl 1,3,7-trimethyl-5-(4-nitrophenyl)-2,4-dioxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2857895.png)

![{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-pyrazol-1-yl}(4-methoxyphenyl)methanone](/img/structure/B2857900.png)

![Phenyl [6-piperidino-2-(4-pyridinyl)-4-pyrimidinyl]methyl sulfone](/img/structure/B2857903.png)